molecular formula C19H21NO7 B562502 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate CAS No. 1076198-54-3

2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate

Cat. No.: B562502
CAS No.: 1076198-54-3
M. Wt: 375.377
InChI Key: CZPBPKZDIHSKNY-UHFFFAOYSA-N
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Description

2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate is an organic compound characterized by its complex structure, which includes both methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzyl alcohol with an appropriate alkylating agent to form 1-(4-methoxyphenyl)methanol.

    Ether Formation: This intermediate is then reacted with 2-bromo-2-methylpropane under basic conditions to form 2-[Methyl-1-(4-methoxyphenyl)methoxy]propane.

    Carbonate Formation: Finally, the carbonate group is introduced by reacting the ether with 4-nitrophenyl chloroformate in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate can undergo various types of chemical reactions:

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The carbonate ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohols and carbon dioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Major Products

    Substitution: Substituted nitrophenyl derivatives.

    Hydrolysis: 4-methoxybenzyl alcohol and 4-nitrophenol.

    Reduction: 4-aminophenyl derivatives.

Scientific Research Applications

2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step synthesis.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays due to its reactive carbonate group.

    Medicine: Investigated for its potential as a prodrug, where the carbonate group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate exerts its effects typically involves the reactivity of its carbonate group. This group can undergo hydrolysis or nucleophilic attack, leading to the release of the active components. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Methyl Carbonate: Similar in structure but lacks the nitrophenyl group, resulting in different reactivity and applications.

    2-Methoxy-4-nitrophenyl Carbonate: Contains both methoxy and nitrophenyl groups but differs in the positioning and additional substituents.

    4-Nitrophenyl Carbonate: A simpler structure with only the nitrophenyl group, used widely in biochemical assays.

Uniqueness

2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate is unique due to its combination of methoxy and nitrophenyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and industrial applications.

This detailed overview provides a comprehensive understanding of 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4’-nitrophenyl Carbonate, highlighting its preparation, reactivity, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7/c1-19(2,13-25-12-14-4-8-16(24-3)9-5-14)27-18(21)26-17-10-6-15(7-11-17)20(22)23/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPBPKZDIHSKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=C(C=C1)OC)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662106
Record name 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-54-3
Record name 2-[(4-Methoxyphenyl)methoxy]-1,1-dimethylethyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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